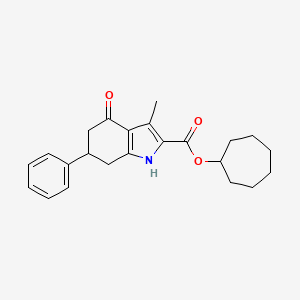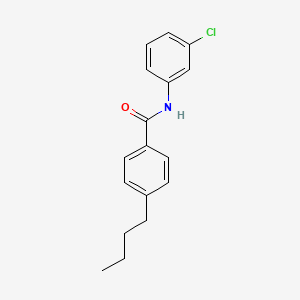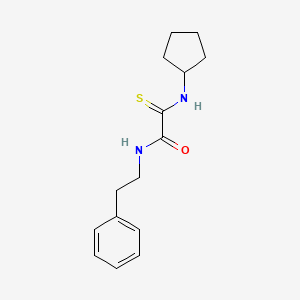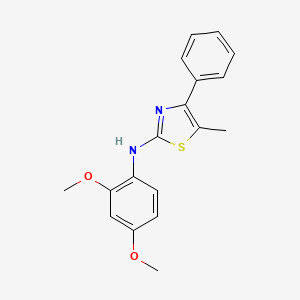
5-(1-adamantyl)-N-(2-phenoxyethyl)-2-furamide
Übersicht
Beschreibung
5-(1-adamantyl)-N-(2-phenoxyethyl)-2-furamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience.
Wirkmechanismus
The exact mechanism of action of 5-(1-adamantyl)-N-(2-phenoxyethyl)-2-furamide is not fully understood. However, it is believed to act on multiple targets in the central nervous system, including ion channels and neurotransmitter receptors. It has been shown to modulate the activity of GABA and glutamate receptors, which are involved in the regulation of neuronal excitability.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits potent anticonvulsant, analgesic, and anti-inflammatory effects. It has been shown to reduce seizure activity in animal models of epilepsy and to alleviate pain in models of neuropathic pain. In addition, this compound has been shown to reduce inflammation in models of inflammatory bowel disease and rheumatoid arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 5-(1-adamantyl)-N-(2-phenoxyethyl)-2-furamide is its high potency and selectivity for its target receptors. This makes it a valuable tool for studying the role of ion channels and neurotransmitter receptors in various physiological and pathological processes. However, one of the limitations of this compound is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on 5-(1-adamantyl)-N-(2-phenoxyethyl)-2-furamide. One area of focus could be the development of more soluble analogs of this compound that can be administered more easily in vivo. Another area of research could be the investigation of the potential use of this compound in the treatment of other neurological disorders, such as multiple sclerosis and Huntington's disease. Furthermore, the role of this compound in modulating the activity of ion channels and neurotransmitter receptors in other tissues, such as the cardiovascular system, could also be explored.
Wissenschaftliche Forschungsanwendungen
5-(1-adamantyl)-N-(2-phenoxyethyl)-2-furamide has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit promising anticonvulsant, analgesic, and anti-inflammatory properties. In addition, this compound has been investigated for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders.
Eigenschaften
IUPAC Name |
5-(1-adamantyl)-N-(2-phenoxyethyl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO3/c25-22(24-8-9-26-19-4-2-1-3-5-19)20-6-7-21(27-20)23-13-16-10-17(14-23)12-18(11-16)15-23/h1-7,16-18H,8-15H2,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNXRNCVPDMXYKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=CC=C(O4)C(=O)NCCOC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-isopropyl-2-[3-(phenoxyacetyl)-1H-indol-1-yl]acetamide](/img/structure/B4192587.png)
![1-[({5-[(3,4-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)acetyl]-4-phenylpiperazine](/img/structure/B4192597.png)

![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-{[(2,4-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide](/img/structure/B4192602.png)

![ethyl 4-{[3-chloro-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}-1-piperazinecarboxylate](/img/structure/B4192635.png)

![(3R*,4R*)-4-(1-azepanyl)-1-[(5-ethyl-2-furyl)methyl]-3-piperidinol](/img/structure/B4192642.png)
![N-(2-{[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]thio}ethyl)-1-adamantanecarboxamide](/img/structure/B4192643.png)
![ethyl 2-({[(6-nitro-1H-benzimidazol-2-yl)thio]acetyl}amino)benzoate](/img/structure/B4192644.png)

![N-(5-chloro-2-methylphenyl)-4-{[2-(2,5-dioxo-1-pyrrolidinyl)ethyl]amino}-3-nitrobenzamide](/img/structure/B4192654.png)
![2,6-dimethyl-4-[(2,4,5-trichlorophenoxy)acetyl]morpholine](/img/structure/B4192655.png)